Dimethyl 3-methylphthalate

Vue d'ensemble

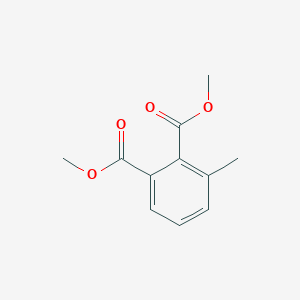

Description

Dimethyl 3-methylphthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, where the phthalic acid is esterified with methanol, and a methyl group is attached to the third carbon of the benzene ring. This compound is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylphthalate can be synthesized through the esterification of 3-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors where phthalic anhydride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, resulting in the pure ester .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylphthalic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: 3-Methylphthalic acid and methanol.

Reduction: 3-Methylphthalic alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Industrial Applications

- Plasticizer for Cellulose Esters :

-

Stabilizer in Rocket Propellants :

- Application : DMMP serves as a stabilizer in solid rocket propellants.

- Impact : Its inclusion improves the stability and performance of the propellant formulations.

- Cosmetics and Personal Care Products :

-

Environmental Remediation :

- Application : DMMP has been investigated for its role in oxidative degradation processes to remove phthalates from industrial wastewater.

- Methodology : A novel photocatalytic oxidation system using ferrate (VI) and titanium dioxide has shown high removal efficiencies of DMMP from contaminated water.

Biomedical Research Applications

-

Toxicological Studies :

- Research Findings : Studies have indicated that DMMP can cause oxidative damage at high concentrations, particularly in aquatic organisms like zebrafish. Its acute toxicity varies across species, with an oral LD50 ranging from approximately 4390 to 8200 mg/kg in rats .

- Case Study Reference : A comprehensive review highlighted the potential for liver hypertrophy and tumor induction in rodent models exposed to phthalates, including DMMP .

-

Biodegradation Studies :

- Investigation Method : Research has focused on the biodegradation of DMMP using specific yeast strains (e.g., Trichosporon DMI-5-1), demonstrating its potential for environmental detoxification.

Data Tables

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Industrial | Plasticizer for cellulose esters | Enhanced flexibility and durability |

| Aerospace | Stabilizer in rocket propellants | Improved stability of propellant formulations |

| Cosmetics | Fixative in perfumes | Historical significance; current decline |

| Environmental Science | Wastewater treatment | High removal efficiency via photocatalysis |

| Toxicology | Acute toxicity studies | Understanding health impacts on aquatic organisms |

Case Studies

-

Case Study on Environmental Remediation :

- A study conducted on the photocatalytic oxidation of dimethyl phthalate (DMP), which includes DMMP as an isomer, demonstrated a removal efficiency of 95.2% using a novel system compared to conventional methods.

- Toxicological Assessment in Rodents :

Mécanisme D'action

The mechanism by which dimethyl 3-methylphthalate exerts its effects involves its interaction with biological membranes and enzymes. It can permeate cell membranes due to its lipophilic nature, allowing it to enter cells and interact with intracellular targets. The ester bonds in this compound can be hydrolyzed by esterases, releasing methanol and 3-methylphthalic acid, which can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Dimethyl phthalate: Similar in structure but lacks the methyl group on the benzene ring.

Diethyl phthalate: Similar ester but with ethyl groups instead of methyl groups.

Dibutyl phthalate: Similar ester but with butyl groups instead of methyl groups.

Uniqueness: Dimethyl 3-methylphthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological interactions. This structural difference can affect its solubility, permeability, and metabolic pathways compared to other phthalate esters .

Activité Biologique

Dimethyl 3-methylphthalate (DMP) is a phthalate ester that has garnered attention for its biological activity and potential health effects. This article delves into the compound's biochemical properties, mechanisms of action, toxicity profiles, and environmental implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is an organic compound with the chemical formula C10H10O4. It is primarily used as a plasticizer and solvent in various industrial applications. Its structural characteristics include a benzenedicarboxylic acid head group linked to two methyl ester side chains, which influence its biological interactions.

Target Pathways:

DMP is known to interact with several biological pathways, notably the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

Biochemical Interactions:

- Cellular Effects: DMP influences cell function by modulating various signaling pathways such as gene expression and cellular metabolism. It has been shown to alter immune cell composition and function, particularly affecting peripheral immune responses.

- Metabolic Pathways: Upon exposure, DMP undergoes hydrolysis to produce phthalic acid (PA) and monomethyl phthalate (MMP), which are further degraded through microbial pathways .

Toxicity Profile

DMP exhibits varying degrees of toxicity depending on the exposure route and dosage. The following table summarizes key findings from toxicity studies:

Environmental Impact

DMP's release into the environment raises concerns due to its effects on microbial communities. Studies indicate that DMP inhibits growth and glucose utilization in Pseudomonas fluorescens, a vital bacterium for soil health . The compound alters gene expression related to energy metabolism, suggesting potential disruptions in ecological balance.

Case Studies

- Human Exposure Case Studies:

- Animal Model Studies:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dimethyl 3-methylphthalate in laboratory settings?

- Synthesis : this compound can be synthesized via esterification of 3-methylphthalic acid with methanol under acidic catalysis. Optimization of reaction parameters (e.g., molar ratio, temperature, catalyst concentration) is critical. For analogs like dimethyl phthalate, reflux conditions (120–150°C) with sulfuric acid as a catalyst are common .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm esterification (e.g., δ 3.8–3.9 ppm for methoxy groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Structural analogs (e.g., dimethyl phthalate) are quantified using EPA analytical codes (e.g., 03665 for elutriation in water) .

Q. How can researchers quantify this compound in environmental or biological matrices?

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges is recommended for environmental samples (e.g., water, soil). For biological tissues, homogenize samples in methanol and centrifuge to isolate the analyte .

- Analytical Techniques :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature ramp (50°C to 280°C at 10°C/min). Monitor ions at m/z 163 (base peak) and 194 (molecular ion) .

- HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase and detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratories?

- Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 limit: 15 mg/m³) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phthalates can penetrate latex .

- Spill Management : Absorb leaks with silica gel or vermiculite, and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

- Systematic Review : Conduct a meta-analysis of existing data (e.g., hepatic effects in rodents) while controlling for variables like dose, exposure duration, and species-specific metabolism .

- Example Conflict: If acute toxicity studies report conflicting LD₅₀ values, validate experimental conditions (e.g., oral vs. dermal exposure routes) and apply probabilistic risk assessment models to reconcile differences .

Q. What integrated experimental-computational approaches are effective for studying this compound’s adsorption behavior in environmental systems?

- Experimental : Perform batch adsorption experiments using α-Al₂O₃ or activated carbon. Measure adsorption isotherms (Langmuir/Freundlich models) under varying pH and ionic strength .

- Computational : Use molecular dynamics (MD) simulations to analyze interfacial interactions (e.g., hydrogen bonding between ester groups and adsorbent surfaces). Tools like GROMACS or LAMMPS can model binding energies .

Q. What degradation pathways and intermediates should be prioritized in environmental fate studies of this compound?

- Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Key intermediates may include mono-methyl phthalate and 3-methylphthalic acid .

- Biodegradation : Use microbial consortia from contaminated sites. Conduct metagenomic sequencing to identify degradative genes (e.g., esterases) and quantify CO₂ evolution to assess mineralization efficiency .

Q. Methodological Recommendations

- For Structural Analogs : When data on this compound is limited, extrapolate cautiously from dimethyl phthalate (CAS 131-11-3) but validate methods due to methyl group steric effects .

- Cumulative Risk Assessment : Use probabilistic models to integrate exposure data from multiple pathways (e.g., inhalation, dermal) and account for metabolite synergies .

Propriétés

IUPAC Name |

dimethyl 3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYOORDPNRFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334438 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-46-5 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3-METHYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.